5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
The synthesis of 5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: This compound has a phenyl group instead of a methyl group, which may result in different biological activities and properties.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound contains a boronic acid ester group, which can be used in cross-coupling reactions for the synthesis of more complex molecules.
5-Hydroxy-1-methyl-1H-pyrazole: This compound has a hydroxyl group, which may impart different reactivity and biological properties compared to the methyl-substituted pyrazole.
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-methyl-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-7-3-9(10)12-14(7)6-8-4-11-13(2)5-8/h3-5H,6H2,1-2H3,(H2,10,12) |
InChI Key |
IWXHOIQLKWILLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CN(N=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.